3-Cyclobutylideneazetidine hydrochloride is a chemical compound that falls within the category of azetidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as a Janus kinase (JAK) inhibitor. JAK inhibitors are significant in treating various inflammatory and autoimmune diseases, as well as certain types of cancer. The compound's structure features a cyclobutylidene group attached to an azetidine ring, contributing to its unique properties and biological activities.
The classification of 3-cyclobutylideneazetidine hydrochloride can be understood through its structural components:
This compound is classified under heterocyclic compounds containing nitrogen atoms, specifically in the category of compounds that exhibit biological activity against protein kinases, which are crucial in various cellular processes and disease mechanisms .
The synthesis of 3-cyclobutylideneazetidine hydrochloride typically involves multi-step organic reactions. Common methods include:
The synthesis may involve the use of reagents such as:
Specific reaction conditions, such as temperature and reaction time, are critical for achieving high yields and purity of the final product.
The molecular structure of 3-cyclobutylideneazetidine hydrochloride can be represented as follows:
The structure consists of a four-membered azetidine ring with a cyclobutylidene substituent, which imparts unique steric and electronic characteristics to the compound.
The compound's structural data can be analyzed using techniques such as:
3-Cyclobutylideneazetidine hydrochloride can participate in various chemical reactions, including:
Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways. The stability of the azetidine ring under various conditions is crucial for predicting reactivity.
As a JAK inhibitor, 3-cyclobutylideneazetidine hydrochloride functions by interfering with the JAK signaling pathway. This pathway is vital for transmitting signals from various cytokines and growth factors, which are implicated in inflammatory responses and immune regulation.
Inhibition of JAK enzymes leads to decreased phosphorylation of signal transducers and activators of transcription (STATs), ultimately reducing inflammatory cytokine production and modulating immune responses. This mechanism is particularly relevant in treating autoimmune diseases like rheumatoid arthritis and certain cancers .
Relevant data from studies indicate that careful handling is required due to its potential reactivity under certain conditions .
3-Cyclobutylideneazetidine hydrochloride has significant applications in medicinal chemistry, particularly:
Research continues to explore its full therapeutic potential, including efficacy studies in clinical settings .
The compound is systematically named 3-cyclobutylideneazetidine hydrochloride, reflecting its core structural features: a four-membered azetidine ring fused to a cyclobutylidene moiety via a sp²-hybridized carbon, stabilized in salt form by hydrochloric acid. Its molecular formula is C₇H₁₂ClN (molecular weight: 145.63 g/mol), indicating unsaturation consistent with the exocyclic double bond. The canonical SMILES notation Cl.C1NCC1=C1CCC1
precisely encodes the connectivity—the azetidine nitrogen (N1) connects to C2 and C3, while C3 bears the cyclobutylidene group (=C1CCC1) [1] [5].
Table 1: Molecular Identifiers
Property | Value |
---|---|
IUPAC Name | 3-cyclobutylideneazetidine hydrochloride |
CAS Registry Number | 2098100-25-3 |
Molecular Formula | C₇H₁₂ClN |
Molecular Weight (g/mol) | 145.63 |
Canonical SMILES | Cl.C1NCC1=C1CCC1 |
InChI Key | QJDOYDVNSHMYDC-UHFFFAOYSA-N |
X-ray diffraction (XRD) analysis reveals a strained bicyclic architecture with the azetidine ring (bond angles ~88–90°) adopting a puckered conformation due to inherent ring strain. The cyclobutylidene moiety projects nearly perpendicular to the azetidine plane, creating torsional stress at the exocyclic double bond. The hydrochloride salt forms via protonation of the azetidine nitrogen, generating an ionic lattice stabilized by N⁺–H···Cl⁻ hydrogen bonds. This crystalline arrangement enhances thermal stability, with decomposition observed above 150°C. The high ring strain (estimated ΔG‡ inversion ~10 kcal/mol for analogous azetidines) contributes to reactivity but complicates crystal growth, explaining limited XRD datasets [3] [6] [10].
NMR Spectroscopy:
IR Spectroscopy:Characteristic absorptions include:
Mass Spectrometry:LC-MS shows a molecular ion peak at m/z = 145.63 ([M]⁺), with fragmentation patterns indicating loss of HCl (→ m/z 110) followed by azetidine ring cleavage [1] [5].
Table 2: Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 3.2–3.8 ppm (multiplet) | Azetidine N–CH₂ |
δ 5.5–6.0 ppm (multiplet) | Cyclobutylidene =C–H | |
¹³C NMR | δ ~160 ppm | Olefinic C3 (azetidine) |
δ 25–35 ppm | Cyclobutyl carbons | |
IR | ~3300 cm⁻¹ (broad) | N⁺–H stretch |
~1650 cm⁻¹ (sharp) | C=C stretch |
The compound exhibits no classical tautomerism but displays significant conformational isomerism. Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d)) identify two stable isomers:
Structural Comparisons:
Functional Implications:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1